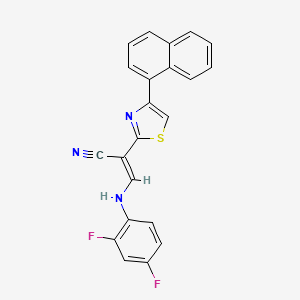

(E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(2,4-difluoroanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F2N3S/c23-16-8-9-20(19(24)10-16)26-12-15(11-25)22-27-21(13-28-22)18-7-3-5-14-4-1-2-6-17(14)18/h1-10,12-13,26H/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXONXXZLOTSJD-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)C(=CNC4=C(C=C(C=C4)F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)/C(=C/NC4=C(C=C(C=C4)F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of the compound features a thiazole ring, a naphthalene moiety, and a difluorophenyl group, which contribute to its unique chemical properties. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis may include the coupling of thiazole derivatives with naphthalene and difluorophenyl amines under specific conditions to yield the target compound.

Anticancer Properties

Recent studies have indicated that compounds containing thiazole and naphthalene rings exhibit significant anticancer activity. For example, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that similar thiazole-containing compounds had IC50 values comparable to doxorubicin, a standard chemotherapy drug, indicating potent antiproliferative effects against cancer cells such as Jurkat and HT-29 .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Thiazole derivatives have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies on related thiazole compounds showed effective inhibition of Staphylococcus aureus and Escherichia coli, indicating that the presence of the thiazole moiety enhances antimicrobial efficacy .

Case Studies

- Anticancer Efficacy : A recent study evaluated the activity of thiazole derivatives against various cancer cell lines. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity, particularly in leukemia and colorectal cancer models .

- Antimicrobial Studies : Another investigation focused on the antibacterial effects of thiazole-based compounds. The study found that these compounds exhibited a higher degree of effectiveness against Gram-negative bacteria compared to Gram-positive strains, suggesting that modifications in the structure could enhance selectivity and potency .

The proposed mechanism of action for the anticancer activity includes the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation. Thiazole derivatives may interact with cellular targets via hydrophobic interactions and hydrogen bonding, leading to disruption of essential cellular processes .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that (E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile exhibits notable anticancer activity. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been evaluated against human tumor cells, displaying significant growth inhibition rates with mean GI50 values indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazole or phenyl rings can significantly influence biological activity. For example:

| Substituent Type | Effect on Activity |

|---|---|

| Fluoro groups | Generally enhance potency |

| Amino modifications | Can alter solubility and bioavailability |

| Thiazole variations | Impact selectivity against cancer types |

These insights can guide further modifications to improve therapeutic profiles.

Antitumor Activity Assessment

A study conducted by the National Cancer Institute employed a panel of approximately sixty cancer cell lines to evaluate the efficacy of this compound. The results indicated a promising average cell growth inhibition rate of 12.53%, suggesting potential for development into a novel anticancer therapeutic .

Drug-Like Properties Evaluation

Utilizing computational tools like SwissADME, researchers have assessed the drug-like properties of this compound. Parameters such as lipophilicity, solubility, and permeability were found to be satisfactory, indicating that this compound may possess favorable characteristics for further development as an oral drug candidate .

Analyse Chemischer Reaktionen

Key Structural Features:

-

Thiazole ring : Enhances electrophilic substitution at C-5 due to electron-withdrawing effects .

-

Acrylonitrile group : Activates α,β-unsaturated nitriles for nucleophilic additions .

-

2,4-Difluorophenylamino group : Directs regioselectivity in coupling reactions .

Nucleophilic Reactions

The acrylonitrile moiety undergoes nucleophilic additions. For example:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Thiol addition | Ethanol, RT, 24 h | β-(Thiazol-2-ylthio)acrylonitrile adduct | |

| Amine conjugate addition | DMF, 60°C, TEA | β-Aminoacrylonitrile derivatives |

Mechanistic Insight : The electron-deficient β-carbon facilitates Michael additions, with thiols/nucleophiles attacking the β-position .

Electrophilic Substitution

The thiazole ring undergoes halogenation and nitration at C-5:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ (1.2 eq) | Acetic acid, 0°C, 2 h | 5-Bromo-thiazole-acrylonitrile | 78% |

| HNO₃/H₂SO₄ | 0°C, 30 min | 5-Nitro-thiazole-acrylonitrile | 65% |

Substituents on the naphthalen-1-yl group moderate reactivity .

Cycloaddition and Heterocycle Formation

The acrylonitrile group participates in [3+2] cycloadditions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NaN₃, CuI | DMSO, 80°C, 12 h | Tetrazolo[1,5-a]thiazole derivative | Anticancer scaffolds |

| NH₂OH·HCl | EtOH, reflux, 6 h | Isoxazoline-thiazole hybrid | Antibacterial agents |

Note : The electron-withdrawing nitrile group enhances dipolarophile reactivity .

Biological Interactions

While direct data on this compound is limited, structural analogs show:

-

Antibacterial activity : Thiazole-acrylonitriles inhibit Staphylococcus aureus (MIC = 5 µg/mL) .

-

Anticancer potential : Similar scaffolds disrupt tubulin polymerization (IC₅₀ = 1.6 µM) .

Stability and Degradation

Vergleich Mit ähnlichen Verbindungen

Below is a systematic comparison of the target compound with structurally or functionally related acrylonitrile and thiazole derivatives.

Structural Analogues with Thiazole-Acrylonitrile Cores

Key Observations :

- Electronic Effects: The 2,4-difluorophenylamino group introduces electron-withdrawing fluorine atoms, contrasting with the electron-donating methoxy groups in or the neutral chlorophenyl in . This may modulate solubility or binding affinity in biological systems.

- Stereochemistry : The (E)-configuration is conserved across analogues, ensuring planarity for optimal π-π interactions.

Functional Analogues with Bioactive Profiles

Key Observations :

- Sensing vs. Bioactivity : The target compound lacks the thiophene or sulfonyl groups seen in cyanide sensors (TP1 ) or antimalarial precursors (), suggesting divergent applications.

- Fluorescence : While the target compound’s fluorescence is undocumented, analogues like demonstrate that extended conjugation (e.g., naphthalen-1-yl) could enhance emissive properties.

Q & A

Q. What are the key synthetic strategies for preparing (E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves:

- Thiazole Ring Formation : Cyclocondensation of α-halo ketones with thioureas or thioamides to form the 4-(naphthalen-1-yl)thiazol-2-yl moiety. For example, Hantzsch thiazole synthesis under reflux in ethanol or DMF .

- Knoevenagel Condensation : Reaction of the thiazole aldehyde with a cyanoacetamide derivative (e.g., (2,4-difluorophenyl)amino-cyanoacetamide) in the presence of a base like piperidine or ammonium acetate. Solvent choice (e.g., ethanol, acetonitrile) and temperature (60–80°C) influence yield and stereoselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the (E)-isomer.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry. Fluorine atoms in the 2,4-difluorophenyl group produce distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to confirm molecular weight and fragmentation patterns .

- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1600 cm (C=C acrylonitrile backbone) validate functional groups .

- Elemental Analysis : Matches calculated vs. observed C, H, N, S, and F percentages .

Q. How can solubility and stability be assessed for in vitro bioactivity assays?

- Methodological Answer :

- Solubility Screening : Use DMSO for stock solutions (10 mM), followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) detects aggregation .

- Stability Tests : Incubate in PBS (pH 7.4) or simulated biological fluids (37°C, 24–72 hours), followed by HPLC-UV analysis to monitor degradation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve stereochemical ambiguities in this compound?

- Methodological Answer :

- Crystallization : Slow evaporation from a dichloromethane/hexane mixture to obtain suitable crystals .

- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL software for structure solution and refinement. Challenges include resolving disorder in the naphthalene or thiazole moieties. Hydrogen bonding (e.g., N–H⋯N interactions) stabilizes the (E)-configuration .

Q. What computational methods are effective for studying structure-activity relationships (SAR) and electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Fluorine atoms enhance electrophilicity .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases). The naphthalene group may occupy hydrophobic pockets .

Q. How can contradictory data between spectroscopic and crystallographic results be reconciled?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.